N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide
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Overview
Description
N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C9H10N4O3S and a molecular weight of 254.269 g/mol . This compound is known for its unique structure, which includes a nitrobenzoyl group and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide typically involves the reaction of N-methylhydrazinecarbothioamide with 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-methyl-2-(3-aminobenzoyl)hydrazinecarbothioamide, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazinecarbothioamide moiety can also form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(3-aminobenzoyl)hydrazinecarbothioamide: A reduced derivative with an amino group instead of a nitro group.
N-methyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide: A similar compound with a chloro substituent on the benzoyl ring.
N-methyl-2-(3-methylbenzoyl)hydrazinecarbothioamide: A methyl-substituted analog.
Uniqueness
N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide is unique due to its nitrobenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and specialty chemicals .
Properties
IUPAC Name |
1-methyl-3-[(3-nitrobenzoyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-10-9(17)12-11-8(14)6-3-2-4-7(5-6)13(15)16/h2-5H,1H3,(H,11,14)(H2,10,12,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZRGMOKHOUUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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